molecular formula C4FeN4-2 B1241583 tetracarbonylferrate(-II)

tetracarbonylferrate(-II)

Cat. No. B1241583
M. Wt: 159.91 g/mol
InChI Key: UFONDNJTHOTBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracarbonylferrate(2-) is an iron coordination entity and a metal carbonyl.

Scientific Research Applications

1. Catalytic Activity in Aldehyde Reactions

Tetracarbonylferrate(-II) demonstrates efficient catalytic activity in the dismutation of aromatic aldehydes to esters. This process involves the transformation of two molecules of an aldehyde into an ester and an alcohol. Additionally, when aliphatic aldehydes are treated with tetracarbonylferrate(-II), aldol-condensation products are formed (Yamashita et al., 1976).

2. Formation of Mixed Hydroxocomplexes

Tetracarbonylferrate(-II) has been studied for its interactions with zinc ions, especially in the formation of polynuclear mixed hydroxocomplexes. These complexes are significant due to their ability to keep zinc dissolved at higher pH levels without occupying all of its coordinating sites (Galembeck et al., 1976).

3. Synthesis of Aldehydes and Aldehydic Acids

The compound reacts readily with aliphatic and aromatic carboxylic acid anhydrides under mild conditions. This reaction leads to the formation of corresponding aldehydes in high yields by quenching the reaction solution with acetic acid. The mechanism is assumed to proceed via acylcarbonylferrates (Watanabe et al., 1975).

4. Iron-Gallium Bonding

Tetracarbonylferrate(-II) has been used in the synthesis and study of compounds exhibiting iron-gallium bonds. This includes the creation of ferrogallynes, compounds that provide evidence of an iron−gallium triple bond, a significant development in the field of organometallic chemistry (Su et al., 1997).

5. Hydrogenation and Dehydrogenation Catalysis

Fe(II) complexes derived from tetracarbonylferrate(-II) have been utilized as precatalysts for sodium bicarbonate hydrogenation to formate and formic acid dehydrogenation to hydrogen and carbon dioxide. These reactions shed light on the mechanism of hydrogen transfer and the role of Fe(II) monohydrido complexes (Bertini et al., 2015).

6. Synthesis of Silicon-Transition-Metal Compounds

The reaction of iodosilane with disodium tetracarbonylferrate(-II) leads to the production of tetracarbonyldisilyliron, along with some hydridotetracarbonylsilyliron. These compounds are significant in understanding the silicon-iron bonding and have potential applications in material science (Aylett et al., 1969).

properties

Product Name

tetracarbonylferrate(-II)

Molecular Formula

C4FeN4-2

Molecular Weight

159.91 g/mol

IUPAC Name

iron(2+);tetracyanide

InChI

InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2

InChI Key

UFONDNJTHOTBBM-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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